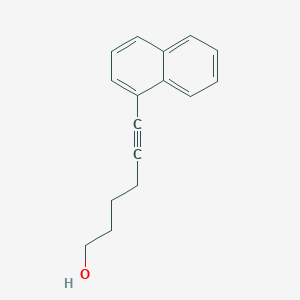![molecular formula C10H20O2S2 B12611639 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane CAS No. 918343-93-8](/img/structure/B12611639.png)
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane is an organic compound with the molecular formula C10H20O2S2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane typically involves the reaction of 1,3-dithiane with 4-(methoxymethoxy)butyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through dithiane-based reactions.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane involves its reactivity as a nucleophile and its ability to undergo oxidation and reduction reactions. The dithiane ring can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites in the molecule. The methoxymethoxy group can be cleaved under acidic or basic conditions, revealing a reactive hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: The parent compound, which lacks the methoxymethoxybutyl substituent.
2-[4-(Methoxyethoxy)butyl]-1,3-dithiane: A similar compound with a methoxyethoxy group instead of a methoxymethoxy group.
2-[4-(Ethoxymethoxy)butyl]-1,3-dithiane: A compound with an ethoxymethoxy group.
Uniqueness
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane is unique due to the presence of the methoxymethoxybutyl group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it a valuable compound in synthetic chemistry for the development of new reactions and materials.
Properties
CAS No. |
918343-93-8 |
|---|---|
Molecular Formula |
C10H20O2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-[4-(methoxymethoxy)butyl]-1,3-dithiane |
InChI |
InChI=1S/C10H20O2S2/c1-11-9-12-6-3-2-5-10-13-7-4-8-14-10/h10H,2-9H2,1H3 |
InChI Key |
PFMVRQOCCHJQNK-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCCC1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)
![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
